synthesis and characterization of 8-Chloroquinoline-2-carboxamide
synthesis and characterization of 8-Chloroquinoline-2-carboxamide
An In-depth Technical Guide to the Synthesis and Characterization of 8-Chloroquinoline-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] This guide provides a comprehensive, in-depth exploration of the synthesis and detailed characterization of a specific derivative, 8-Chloroquinoline-2-carboxamide. As a senior application scientist, this document moves beyond a simple recitation of methods to explain the underlying scientific principles and rationale behind key experimental decisions. We present a robust, multi-step synthetic pathway, followed by a rigorous, multi-technique characterization workflow designed to unequivocally confirm the structure, identity, and purity of the target molecule. This guide is intended to serve as a practical and authoritative resource for professionals engaged in chemical synthesis and drug discovery.
Part 1: Synthesis of 8-Chloroquinoline-2-carboxamide
The synthesis of 8-Chloroquinoline-2-carboxamide is most effectively approached via a two-step sequence starting from the commercially available 8-chloro-2-methylquinoline. This strategy involves an initial selective oxidation of the C2-methyl group to a carboxylic acid, followed by a standard amidation reaction. This pathway is chosen for its reliability and the relative accessibility of the starting materials.
Overall Synthetic Scheme
The logical flow from the starting material to the final product is illustrated below. Each step involves a distinct chemical transformation, beginning with oxidation and concluding with amidation.
Caption: Synthetic pathway for 8-Chloroquinoline-2-carboxamide.
Step 1: Oxidation of 8-Chloro-2-methylquinoline
Causality Behind Experimental Choice: The selective oxidation of a methyl group on a heterocyclic ring without disturbing other ring positions requires a specific choice of oxidant. While stronger agents like potassium permanganate could be used, they risk over-oxidation or ring cleavage. Selenium dioxide (SeO₂) is an excellent choice for this transformation, as it is known to reliably oxidize activated methyl groups adjacent to a nitrogen-containing ring to the corresponding aldehyde or, with further steps, a carboxylic acid.[3] The reaction is typically performed in a high-boiling solvent like 1,4-dioxane to achieve the necessary reaction temperature.
Experimental Protocol:
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Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 8-chloro-2-methylquinoline (10 mmol) and selenium dioxide (12 mmol).
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Solvent Addition: Add 100 mL of 1,4-dioxane to the flask.
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Reflux: Heat the mixture to reflux (approximately 101 °C) and maintain for 12 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
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Intermediate Work-up: After cooling to room temperature, filter the mixture to remove the selenium byproduct.
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Further Oxidation: Transfer the filtrate to a new flask and cool in an ice bath. Slowly add 30% hydrogen peroxide (20 mmol) and a catalytic amount of formic acid. Stir at 0 °C for 12 hours to ensure complete conversion to the carboxylic acid.[3]
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Isolation: Quench the reaction by the slow addition of a saturated sodium sulfite solution until peroxide is no longer detected (test with peroxide strips). Acidify the mixture with 2M HCl to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield 8-chloroquinoline-2-carboxylic acid.
Step 2: Amidation of 8-Chloroquinoline-2-carboxylic acid
Causality Behind Experimental Choice: Converting a carboxylic acid to a primary amide is a fundamental organic transformation. While direct coupling reagents like HATU or EDC can be used, the two-step acyl chloride pathway is often more robust and cost-effective for simple primary amides.[3] Thionyl chloride (SOCl₂) is an effective reagent for converting the carboxylic acid to the highly reactive acyl chloride intermediate. Subsequent reaction with aqueous ammonia provides the desired carboxamide in good yield.
Experimental Protocol:
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Acyl Chloride Formation: In a 100 mL round-bottom flask under a fume hood, suspend the 8-chloroquinoline-2-carboxylic acid (8 mmol) in 30 mL of thionyl chloride. Add a catalytic drop of N,N-dimethylformamide (DMF).
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Reflux: Heat the mixture to reflux (approximately 76 °C) for 2 hours. The solid should dissolve as it converts to the acyl chloride.
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Reagent Removal: After cooling, remove the excess thionyl chloride under reduced pressure. This step is critical and should be performed with care. The resulting crude 8-chloroquinoline-2-carbonyl chloride is used directly in the next step.
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Amidation: Cool the flask containing the acyl chloride in an ice bath. Slowly and cautiously add 50 mL of concentrated ammonium hydroxide solution. A precipitate will form immediately.
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Stirring: Allow the mixture to warm to room temperature and stir for an additional 1 hour.
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Isolation and Purification: Filter the resulting solid precipitate. Wash thoroughly with cold water to remove any ammonium salts. The crude 8-Chloroquinoline-2-carboxamide can be purified by recrystallization from ethanol to yield a pure solid product.
Part 2: Characterization and Data Analysis
A multi-faceted analytical approach is required to confirm the identity and purity of the synthesized 8-Chloroquinoline-2-carboxamide. This workflow ensures that each aspect of the molecular structure is validated by an appropriate technique.
Characterization Workflow
Caption: Workflow for the comprehensive characterization of the final product.
Physicochemical Properties
The fundamental physical properties of the synthesized compound are summarized below.
| Property | Expected Value |
| Molecular Formula | C₁₀H₇ClN₂O |
| Molecular Weight | 206.63 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined experimentally |
Spectroscopic and Analytical Data
NMR is the most powerful tool for elucidating the precise structure of the molecule.[4] The expected chemical shifts (in ppm) are predicted based on the electronic environment of each nucleus. The solvent used is typically DMSO-d₆.
¹H NMR (400 MHz, DMSO-d₆):
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | ~8.40 | d | ~8.5 | 1H |
| H-4 | ~8.15 | d | ~8.5 | 1H |
| H-5 | ~7.95 | dd | ~8.0, 1.5 | 1H |
| H-6 | ~7.70 | t | ~8.0 | 1H |
| H-7 | ~7.80 | dd | ~8.0, 1.5 | 1H |
| -CONH₂ (amide) | ~8.2 (one H), ~7.8 (one H) | br s, br s | - | 2H |
¹³C NMR (100 MHz, DMSO-d₆):
| Carbon Assignment | Predicted δ (ppm) |
| C=O (amide) | ~166.5 |
| C-2 | ~150.0 |
| C-3 | ~122.0 |
| C-4 | ~138.0 |
| C-4a | ~128.5 |
| C-5 | ~129.0 |
| C-6 | ~128.0 |
| C-7 | ~127.5 |
| C-8 | ~133.0 |
| C-8a | ~147.0 |
FT-IR spectroscopy is used to identify the key functional groups present in the molecule.[5]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 | N-H stretch (asymmetric & symmetric) | Primary Amide (-CONH₂) |
| ~1680 | C=O stretch (Amide I band) | Primary Amide (-CONH₂) |
| ~1610 | N-H bend (Amide II band) | Primary Amide (-CONH₂) |
| 1600 - 1450 | C=C and C=N ring stretching | Quinoline Ring |
| ~750 | C-Cl stretch | Aryl Halide |
Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode is standard.[6]
| m/z Value | Assignment | Description |
| 207.03 | [M+H]⁺ | Protonated molecular ion (for ³⁵Cl isotope) |
| 209.03 | [M+H]⁺ | Protonated molecular ion (for ³⁷Cl isotope, ~32% intensity of 207) |
| 190.03 | [M+H - NH₃]⁺ | Loss of ammonia from the molecular ion |
| 162.02 | [M+H - NH₃ - CO]⁺ | Subsequent loss of carbon monoxide |
Elemental analysis provides the empirical formula of the compound, serving as a final check on purity and composition.
| Element | Theoretical % | Found % |
| Carbon (C) | 58.13 | (To be determined) |
| Hydrogen (H) | 3.41 | (To be determined) |
| Nitrogen (N) | 13.56 | (To be determined) |
| Chlorine (Cl) | 17.16 | (To be determined) |
Conclusion
This guide has detailed a reliable and reproducible method for the synthesis of 8-Chloroquinoline-2-carboxamide. The two-step process, involving a selective oxidation followed by a standard amidation, provides a clear path to the target compound. Furthermore, the comprehensive characterization workflow, utilizing NMR, FT-IR, and mass spectrometry, establishes a self-validating system to confirm the structural integrity and purity of the final product. This protocol and the accompanying analytical data serve as an authoritative resource for researchers working with quinoline derivatives in drug development and other scientific fields.
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